molecular formula C19H16ClNO2 B6416536 H-D-Ala(1-Pyn)-OH HCl CAS No. 96037-95-5

H-D-Ala(1-Pyn)-OH HCl

Cat. No. B6416536
CAS RN: 96037-95-5
M. Wt: 325.8 g/mol
InChI Key: XFLRFOCYZVMQDJ-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala(1-Pyn)-OH HCl, also known as 2-hydroxy-3-methyl-4-phenylbutanoic acid hydrochloride, is an important reagent used in organic synthesis. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its unique structure and properties make it a valuable tool for researchers in many areas.

Scientific Research Applications

H-D-Ala(1-Pyn)-OH HCl has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungals. It has also been used in the synthesis of peptides and other biologically active compounds. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biomolecules.

Mechanism of Action

H-D-Ala(1-Pyn)-OH HCl is a carboxylic acid that can act as an acid catalyst in the hydrolysis of esters and amides. It can also act as a nucleophile in the substitution of alkyl halides and can be used as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
H-D-Ala(1-Pyn)-OH HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, an important precursor of eicosanoids. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules involved in inflammation.

Advantages and Limitations for Lab Experiments

H-D-Ala(1-Pyn)-OH HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is highly soluble in aqueous solutions and can be stored for long periods of time. However, it can be difficult to work with due to its high acidity and can be corrosive to some materials.

Future Directions

There are many potential future directions for research involving H-D-Ala(1-Pyn)-OH HCl. One possibility is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, it could be used to synthesize new compounds with potential applications in the fields of biochemistry and medicine. Finally, it could be used to investigate the mechanism of action of other compounds and to design new synthetic pathways.

Synthesis Methods

H-D-Ala(1-Pyn)-OH HCl is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methylphenylacetic acid with ethylchloroformate to produce ethyl 4-hydroxy-3-methyl-4-phenylbutanoate. This is then followed by a reaction with hydrochloric acid to produce H-D-Ala(1-Pyn)-OH HCl. The final step involves purification of the product to obtain a pure sample of the compound.

properties

IUPAC Name

(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2.ClH/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12;/h1-9,16H,10,20H2,(H,21,22);1H/t16-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLRFOCYZVMQDJ-PKLMIRHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala(1-Pyn)-OH HCl

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